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Compound of Interest

Compound Name: Methyl caffeate

Cat. No.: B142706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl caffeate, a naturally occurring phenolic compound with various biological activities.

This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

to aid in the identification and characterization of this compound.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for methyl caffeate. For clarity

and comparative ease, all quantitative data are presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for methyl caffeate were acquired in deuterated

dimethyl sulfoxide (DMSO-d6).

¹H NMR Data (600 MHz, DMSO-d6)

The ¹H NMR spectrum of methyl caffeate reveals characteristic signals for the aromatic, vinyl,

and methoxy protons. The assignments, chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in Table 1.[1]
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-OH (Phenolic) 9.53 singlet -

-OH (Phenolic) 9.13 singlet -

H-7 7.42 doublet 15.6

H-2 6.96 doublet of doublets 8.4, 1.8

H-6 7.02 doublet 1.8

H-5 6.75 doublet 8.4

H-8 6.16 doublet 15.6

-OCH₃ 3.65 singlet -

¹³C NMR Data (125 MHz, DMSO-d6)

The ¹³C NMR spectrum provides information on the carbon framework of methyl caffeate. The

assignments and chemical shifts (δ) in ppm are presented in Table 2.[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C-9 (C=O) 167.9

C-4 145.9

C-5 149.1

C-7 146.5

C-1 127.4

C-2 122.5

C-6 115.1

C-8 116.4

C-3 115.1

-OCH₃ 51.5

Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized

to identify the functional groups present in methyl caffeate. The major absorption peaks and

their corresponding functional group assignments are listed in Table 3.
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3400-3200 Strong, Broad
O-H stretch (phenolic hydroxyl

groups)

~3050 Medium
=C-H stretch (aromatic and

vinyl)

~2950 Weak C-H stretch (methyl)

~1680 Strong
C=O stretch (α,β-unsaturated

ester)

~1600, 1520, 1450 Medium-Strong C=C stretch (aromatic ring)

~1270, 1180 Strong C-O stretch (ester and phenol)

~980 Strong
=C-H bend (trans-alkene out-

of-plane)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the molecular

weight and fragmentation pattern of methyl caffeate. The key fragments and their mass-to-

charge ratios (m/z) are summarized in Table 4.[1][2]

m/z Relative Intensity Proposed Fragment Interpretation

194 High [M]⁺ Molecular Ion

163 High [M - OCH₃]⁺
Loss of the methoxy

radical

134 Medium [M - COOCH₃ - H]⁺

Loss of the

carbomethoxy group

and a hydrogen atom

126 Low - -

89 Medium - -
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Experimental Protocols
Detailed methodologies for the spectroscopic analysis of methyl caffeate are provided below.

These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified methyl caffeate is dissolved in 0.6

mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: A spectral width of approximately 12 ppm is set.

Acquisition Time: An acquisition time of at least 3 seconds is employed.

Relaxation Delay: A relaxation delay of 2 seconds is used.

Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6

at 2.50 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment is used.

Spectral Width: A spectral width of approximately 220 ppm is set.

Acquisition Time: An acquisition time of around 1 second is used.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
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Number of Scans: Several hundred to a few thousand scans are acquired to achieve an

adequate signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52

ppm.

ATR-FTIR Spectroscopy
Sample Preparation: A small amount of solid, powdered methyl caffeate is placed directly

onto the diamond crystal of the ATR accessory.

Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is

used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is brought into firm contact with the crystal using the pressure clamp.

The sample spectrum is recorded in the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in transmittance or absorbance mode.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of methyl caffeate is introduced into the mass

spectrometer via a direct insertion probe or after separation by gas chromatography.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Data Acquisition:

Ionization Energy: The standard electron energy of 70 eV is used to induce fragmentation.

Mass Range: The instrument is set to scan a mass range of approximately m/z 40-400.
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Source Temperature: The ion source temperature is typically maintained around 200-250

°C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a pure compound like methyl caffeate is depicted

in the following diagram.

General Workflow for Spectroscopic Analysis of Methyl Caffeate
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Caption: Workflow for the spectroscopic identification of methyl caffeate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

